6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Description
6,6-Dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a dimethyl-substituted dihydroquinazolinone moiety, which confers rigidity and influences both physicochemical properties and biological interactions. This scaffold has garnered attention in medicinal chemistry due to its versatility in accommodating diverse substituents, enabling modulation of pharmacokinetic and pharmacodynamic profiles. Synthetic routes often employ multicomponent reactions (MCRs) or catalytic strategies, as seen in evidence-based studies .
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-15-10(14-8)12-6-13-15/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYFORQOOWRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC=NN3C=C2C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 1,1-dimethylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized triazoloquinazolines.
Scientific Research Applications
6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.
Materials Science: It is used in the design of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at positions 9 and 10 of the triazoloquinazoline core. These modifications significantly alter logP, solubility, and bioactivity:
Key Observations :
- Polar groups (e.g., 4-OH in ) reduce logP but may improve solubility.
- Antitumor activity : Compound 3h (unspecified substituents) demonstrated high efficacy against A549 lung cancer cells, suggesting that bulky hydrophobic groups enhance cytotoxicity .
Key Observations :
- NGPU () offers sustainability but slightly lower yields compared to Cu@HAP@KIT-6 (), which achieves near-quantitative yields.
- Iron fluoride () and sulfamic acid () are cost-effective but require higher temperatures.
Pharmacological Profiles
- Antitumor Activity : Derivatives like 3h () show potent inhibition of cancer cells, likely due to intercalation or kinase inhibition mechanisms. Substituent bulkiness correlates with efficacy.
- Psychotropic Potential: Pyrano-fused triazoloquinazolines (e.g., compound 10 in ) exhibit CNS activity, attributed to their ability to cross the blood-brain barrier (logP >3).
- SAR Insights : The 2-chlorophenyl group and cyclohexane-dione skeleton () are critical for receptor binding, while chiral centers influence selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
